molecular formula C36H64N8O12 B14198028 L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine CAS No. 918528-64-0

L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine

Cat. No.: B14198028
CAS No.: 918528-64-0
M. Wt: 800.9 g/mol
InChI Key: BVXMDGMOCHLPHX-KNTHKRQGSA-N
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Description

L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine does not contain these amino acids.

    Reduction: Disulfide bonds in peptides can be reduced using agents like DTT (dithiothreitol), but this peptide lacks cysteine residues.

    Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: DTT, TCEP (tris(2-carboxyethyl)phosphine).

    Coupling Reagents: HBTU, DIC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

The primary products formed from these reactions are modified peptides with altered amino acid sequences or chemical structures, which can affect their biological activity and stability.

Scientific Research Applications

L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-isoleucyl-L-seryl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-threonine is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. Compared to similar peptides, it may exhibit distinct binding affinities, stability profiles, and functional properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

918528-64-0

Molecular Formula

C36H64N8O12

Molecular Weight

800.9 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoic acid

InChI

InChI=1S/C36H64N8O12/c1-10-18(6)26(42-30(49)22-12-11-13-37-22)34(53)40-24(15-45)32(51)41-25(17(4)5)33(52)43-27(20(8)46)35(54)38-19(7)29(48)39-23(14-16(2)3)31(50)44-28(21(9)47)36(55)56/h16-28,37,45-47H,10-15H2,1-9H3,(H,38,54)(H,39,48)(H,40,53)(H,41,51)(H,42,49)(H,43,52)(H,44,50)(H,55,56)/t18-,19-,20+,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

BVXMDGMOCHLPHX-KNTHKRQGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

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